4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-phenyloxane-4-carbonyl)piperidine
Description
4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-phenyloxane-4-carbonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a furan-2-yl group and a 4-phenyloxane-4-carbonyl moiety. The 1,3,4-oxadiazole scaffold is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug design .
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-22(23(10-15-28-16-11-23)18-5-2-1-3-6-18)26-12-8-17(9-13-26)20-24-25-21(30-20)19-7-4-14-29-19/h1-7,14,17H,8-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXKGYRPUPAKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-phenyloxane-4-carbonyl)piperidine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 227.22 g/mol. The structure features a piperidine ring substituted with both an oxadiazole and a furan moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉N₃O₂ |
| Molecular Weight | 227.22 g/mol |
| Density | 1.303 g/cm³ |
| Boiling Point | 428.8 ºC |
| Flash Point | 213.1 ºC |
Antitumor Activity
Research has indicated that compounds containing oxadiazole and piperidine structures exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of piperidine with oxadiazole rings can induce apoptosis in various cancer cell lines:
- Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA fragmentation and subsequent cell death in tumor cells .
Antimicrobial Activity
The compound has also shown promising results against bacterial strains. In vitro studies have assessed its efficacy against common pathogens:
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been explored through various assays:
- In Vivo Studies : Animal models treated with the compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6.
- Mechanism : The anti-inflammatory effect is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammation .
Case Studies
Several case studies have reported on the biological activities of similar compounds within the same class:
-
Case Study on Antitumor Efficacy :
- Objective : To evaluate the cytotoxic effects on MDA-MB231 (breast cancer) cells.
- Findings : The compound demonstrated significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutics like doxorubicin.
- Case Study on Antimicrobial Properties :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit promising anticancer properties. Studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.
Case Study:
A study investigated the effects of similar oxadiazole derivatives on human breast adenocarcinoma (MCF-7) cells, revealing that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .
Antimicrobial Properties
Compounds with oxadiazole structures have demonstrated antimicrobial activity against a range of pathogens. The ability to inhibit bacterial growth makes these compounds candidates for developing new antibiotics.
Case Study:
In vitro studies have shown that derivatives similar to 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-phenyloxane-4-carbonyl)piperidine exhibit activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole-containing compounds has been explored in various studies. These compounds may inhibit pro-inflammatory cytokine production and modulate inflammatory pathways.
Case Study:
Research demonstrated that certain oxadiazole derivatives could reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .
Data Tables
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The furan-2-yl group in LMM11 and the target compound correlates with antifungal activity, likely due to interactions with fungal thioredoxin reductase .
- Piperidine derivatives (e.g., usmarapride, ) exhibit diverse applications, ranging from anticancer agents to enzyme modulators, highlighting the versatility of this scaffold.
Activity Trends: Sulfamoyl and carbonyl groups (LMM11, target compound) enhance target binding via hydrogen bonding or electrostatic interactions . Thioalkanoic acid derivatives (Compound 19b) show potent enzyme inhibition, suggesting that sulfur-containing linkers improve pharmacokinetic properties .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : 1,3,4-Oxadiazoles resist enzymatic degradation better than 1,2,4-oxadiazoles, as seen in usmarapride’s design .
Q & A
Q. What synthetic strategies are recommended for constructing the heterocyclic core of this compound?
The synthesis of this compound involves multi-step reactions focusing on assembling the piperidine-oxadiazole-furan core and the 4-phenyloxane-4-carbonyl moiety. Key steps include:
- Retrosynthetic analysis : Break the molecule into precursors like furan-2-carboxylic acid derivatives, oxadiazole-forming agents (e.g., hydrazides), and piperidine intermediates .
- Oxadiazole formation : Use hydrazide-carboxylic acid cyclization under dehydrating conditions (e.g., POCl₃ or PCl₅) to form the 1,3,4-oxadiazole ring .
- Amide coupling : React the piperidine-oxadiazole intermediate with 4-phenyloxane-4-carbonyl chloride using coupling agents like HATU or DCC .
- Solvent and temperature control : Optimize polar aprotic solvents (e.g., DMF, DCM) and temperatures between 0°C and 80°C to prevent side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions on the piperidine, oxadiazole, and furan rings. For example, the furan protons typically appear at δ 6.3–7.4 ppm .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical mass (e.g., C₂₃H₂₂N₃O₄S: calculated 452.14 g/mol) .
- X-ray Crystallography : If single crystals are obtained, resolve the 3D structure to validate stereochemistry and bond angles .
Advanced Research Questions
Q. How can researchers optimize the reaction yield when scaling up synthesis from milligram to gram quantities?
- Process control : Use Design of Experiments (DoE) to test variables like stoichiometry, solvent volume, and reaction time. For example, increasing the equivalents of hydrazide from 1.2 to 1.5 may improve oxadiazole cyclization efficiency .
- Catalyst screening : Evaluate catalysts like DMAP or pyridine for acyl transfer reactions in the 4-phenyloxane-4-carbonyl coupling step .
- Purification refinement : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for higher throughput .
Q. What methodologies resolve contradictions in reported biological activities of analogs?
- Comparative structural analysis : Compare substituent effects using analogs with modified phenyl (e.g., 4-fluorophenyl vs. 4-methylphenyl) or oxadiazole groups. For instance, fluorinated analogs often show enhanced binding affinity due to electronegativity .
- Assay standardization : Replicate biological assays (e.g., enzyme inhibition) under controlled conditions (pH, temperature) to isolate variables causing activity discrepancies .
- Meta-analysis : Cross-reference published IC₅₀ values and structural data to identify trends, such as oxadiazole derivatives with electron-withdrawing groups exhibiting higher cytotoxicity .
Q. How to conduct a structure-activity relationship (SAR) study focusing on the oxadiazole and furan substituents?
- Systematic substitution : Synthesize analogs with varying oxadiazole substituents (e.g., methyl, trifluoromethyl) and furan ring modifications (e.g., thiophene replacement). Test their activity against target enzymes (e.g., COX-2 or kinases) .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms) and hydrophobic regions (e.g., phenyloxane) driving activity .
- Data clustering : Apply principal component analysis (PCA) to correlate substituent properties (logP, molar refractivity) with bioactivity .
Q. What computational approaches predict the binding modes of this compound with target enzymes?
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into active sites (e.g., SARS-CoV-2 Mpro or EGFR kinase). Prioritize poses where the oxadiazole forms hydrogen bonds with catalytic residues .
- Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on interactions like π-π stacking between the phenyloxane and tyrosine residues .
- Free energy calculations : Apply MM-GBSA to estimate binding affinities and rank derivatives .
Q. How to address discrepancies in spectral data (e.g., NMR shifts) during structural elucidation?
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for piperidine and oxadiazole protons .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm assignments of quaternary carbons in the oxadiazole ring .
- Reference databases : Cross-check chemical shifts with PubChem or Cambridge Structural Database entries for similar oxadiazole-piperidine derivatives .
Q. What strategies mitigate degradation of this compound under various pH and temperature conditions?
- Stability studies : Incubate the compound in buffers (pH 1–10) at 25°C–60°C. Monitor degradation via HPLC and identify products (e.g., hydrolyzed oxadiazole forming hydrazides) .
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent oxidation of the furan ring .
- Excipient screening : Test stabilizers like cyclodextrins or PEG 4000 in formulations to enhance shelf life .
Q. How to design in vitro assays to evaluate the enzyme inhibition potential of this compound?
- Kinase inhibition assays : Use ADP-Glo™ Kinase Assay to measure IC₅₀ against kinases like EGFR or VEGFR2. Include staurosporine as a positive control .
- Cellular cytotoxicity : Test derivatives on cancer cell lines (e.g., MCF-7 or A549) via MTT assay, correlating results with ROS generation or apoptosis markers .
- Selectivity profiling : Screen against a panel of 50+ enzymes (e.g., phosphatases, proteases) to identify off-target effects .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent selection : Screen solvents (e.g., DMSO, chloroform) and anti-solvents (hexane) via vapor diffusion. Co-crystallize with thiourea or crown ethers to stabilize lattice packing .
- Temperature gradients : Grow crystals slowly at 4°C to reduce disorder, particularly in the flexible piperidine ring .
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffractions from light atoms (e.g., oxygen in oxadiazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
